molecular formula C8H6N2O2 B1589658 Pyrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 104468-87-3

Pyrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No. B1589658
CAS RN: 104468-87-3
M. Wt: 162.15 g/mol
InChI Key: PKBWKZMOZIZGJB-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound with a fused pyrazole and pyridine ring system. It has been studied for its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of a five-membered pyrazole ring and a six-membered pyridine ring, both containing nitrogen atoms. The substituents on the rings can significantly impact its properties and reactivity .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine-5-carboxylic acid consists of a fused pyrazole and pyridine ring system. The arrangement of nitrogen atoms in the annular structure includes one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) nitrogen. The other positions in the ring allow for structural variations, which can be modified during synthesis or post-functionalization reactions . The electronic structure analysis based on DFT and TD-DFT calculations has revealed insights into the optical properties of this fluorophore family .


Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyridine-5-carboxylic acid depends on its substituent groups. It can act as a weak base or acid, with the strength influenced by the nature of the substituents. The functional groups on the ring positions allow for diverse and valuable synthetic, biological, and photophysical properties. The compound’s stability and properties are comparable to commercial probes, making it an interesting scaffold for further exploration .


Physical And Chemical Properties Analysis

  • Thermal Stability : The compound exhibits excellent thermal stability with a decomposition temperature of 325 °C .

Scientific Research Applications

Fluorescent Material Development

Pyrazolo[1,5-a]pyridine derivatives have been studied for their potential as fluorescent materials due to their photobleaching characteristics and stability at extreme pH values. These properties are crucial for applications in bio-probes and other materials that require consistent fluorescence under varying conditions .

Bio-Probe Design

The stability of pyrazolo[1,5-a]pyridine compounds under different environmental conditions makes them suitable candidates for bio-probe design. They can be used in biological research to track and analyze various biochemical processes .

Antifungal Agents

Some pyrazolo[1,5-a]pyridine derivatives have been evaluated for their effectiveness against fungal strains. They have shown potential as inhibitory compounds against specific enzymes like succinate dehydrogenase, which is vital in fungal metabolism .

Chemical Synthesis

These compounds are also valuable in chemical synthesis processes. Their structural properties allow for versatile modifications, which can lead to the development of new chemicals with desired characteristics for various industrial applications .

Optical Applications

Pyrazolo[1,5-a]pyridine-based compounds exhibit tunable photophysical properties, making them strategic compounds for optical applications. This includes the development of new imaging agents and sensors that rely on specific light-absorbing properties .

Medicinal Chemistry

In medicinal chemistry, pyrazolo[1,5-a]pyridine derivatives are explored for their therapeutic potential. Their ability to interact with biological targets can lead to the development of new drugs with specific pharmacological effects .

Safety and Hazards

Pyrazolo[1,5-a]pyridine-5-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure to the respiratory system) .

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBWKZMOZIZGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451195
Record name Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridine-5-carboxylic acid

CAS RN

104468-87-3
Record name Pyrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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